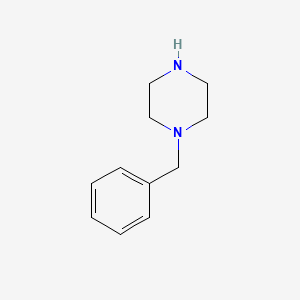N-Benzylpiperazine is a DEA Schedule I controlled substance. Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse. It is a Stimulants substance.
1-Benzylpiperazine
CAS No.: 2759-28-6
Cat. No.: VC8430358
Molecular Formula: C11H16N2
Molecular Weight: 176.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2759-28-6 |
|---|---|
| Molecular Formula | C11H16N2 |
| Molecular Weight | 176.26 g/mol |
| IUPAC Name | 1-benzylpiperazine |
| Standard InChI | InChI=1S/C11H16N2/c1-2-4-11(5-3-1)10-13-8-6-12-7-9-13/h1-5,12H,6-10H2 |
| Standard InChI Key | IQXXEPZFOOTTBA-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1)CC2=CC=CC=C2 |
| Canonical SMILES | C1CN(CCN1)CC2=CC=CC=C2 |
Introduction
Chemical Identity and Physical Properties
1-Benzylpiperazine (CAS No. 2759-28-6) is a piperazine derivative substituted with a benzyl group at the nitrogen position. Its molecular weight is 176.26 g/mol, and it exists as a clear colorless to yellow liquid under standard conditions . Key physicochemical properties include:
| Property | Value |
|---|---|
| Melting Point | 17–20 °C |
| Boiling Point | 143–146 °C at 12 mmHg |
| Density | 1.014 g/mL at 25 °C |
| Refractive Index | |
| Flash Point | >230 °F |
| pKa | 9.25 ± 0.10 (Predicted) |
| Hazard Class | 8 (Corrosive) |
| UNSPSC Code | 12352100 |
BZP’s basicity () facilitates protonation in physiological environments, influencing its pharmacokinetic behavior . The compound’s lipophilicity, inferred from its refractive index and density, suggests moderate blood-brain barrier permeability, consistent with its central nervous system (CNS) effects .
Synthesis and Industrial Production
The synthesis of BZP typically involves nucleophilic substitution between piperazine and benzyl chloride. A optimized method reported in UNODC protocols (Figure 1) uses piperazine hydrochloride and piperazine hexahydrate to minimize the formation of 1,4-dibenzylpiperazine (DBZP), a common byproduct . Reaction conditions (65°C in ethanol) yield the monohydrochloride salt, which is converted to the free base via alkaline extraction . Microwave-assisted synthesis has improved yields to 95–96% while reducing side products .
Figure 1. Synthetic pathway for 1-benzylpiperazine .
Industrial-scale production historically occurred in New Zealand prior to its 2008 ban, where BZP was marketed in "party pills" containing 50–250 mg per dose . Current clandestine synthesis persists in regions with lax regulations, often yielding impure products contaminated with DBZP and residual solvents .
| Compound | HO-Induced Cell Viability (%) | Survival Time in Cerebral Ischemia (min) |
|---|---|---|
| 8d | 82.4 ± 3.1* | 14.2 ± 2.5* |
| 8l | 79.8 ± 2.7* | 13.8 ± 1.9* |
| Edaravone | 68.5 ± 4.2 | 9.1 ± 1.3 |
Mechanistically, these derivatives scavenge reactive oxygen species (ROS) and inhibit apoptosis via Bax/Bcl-2 pathway modulation . Molecular docking studies reveal strong interactions with the Keap1-Nrf2 complex, enhancing antioxidant response element (ARE) activation .
Acute Toxicity and Clinical Management
Adverse Effects
A prospective study of 178 BZP-related emergency department presentations in Christchurch, New Zealand (2005–2007), reported the following symptomatology :
| Symptom | Incidence (%) | Plasma BZP (ng/mL) Range |
|---|---|---|
| Seizures | 18 | 450–1,200 |
| Agitation | 63 | 200–800 |
| Hyperthermia (>39°C) | 29 | 600–1,500 |
| Rhabdomyolysis | 12 | >1,000 |
Ethanol co-ingestion reduced seizure incidence (OR = 0.32, 95% CI: 0.11–0.89) but exacerbated confusion and agitation .
Case Studies
-
Case 1: A 19-year-old female developed status epilepticus, disseminated intravascular coagulation (DIC), and acute renal failure after ingesting 500 mg BZP. Plasma levels peaked at 1,480 ng/mL, requiring intensive care for 72 hours .
-
Case 2: A 22-year-old male combining BZP with MDMA presented with hyperthermia (41.2°C) and rhabdomyolysis (CK = 45,000 U/L). Synergistic serotonin toxicity was suspected .
Regulatory Status and Public Health Impact
BZP is classified as a Schedule I drug under the UN Convention on Psychotropic Substances. Jurisdictional bans include:
-
New Zealand: Prohibited since 2008 under the Misuse of Drugs Act .
-
European Union: Controlled under the 2011 New Psychoactive Substances legislation .
Despite regulations, BZP remains prevalent in unregulated markets, often adulterated with cathinones or synthetic cannabinoids . Public health campaigns in Australia estimate 8.3% of adults aged 20–29 have used BZP-containing products, with 12% reporting adverse effects requiring medical attention .
Analytical Detection Methods
Forensic identification employs gas chromatography-mass spectrometry (GC-MS) with the following characteristic ions :
-
Base Peak: (molecular ion)
-
Fragments: (tropylium), (piperazine ring)
Quantitative analysis via liquid chromatography-tandem mass spectrometry (LC-MS/MS) achieves a limit of detection (LOD) of 2 ng/mL in plasma, critical for toxicological screening .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume